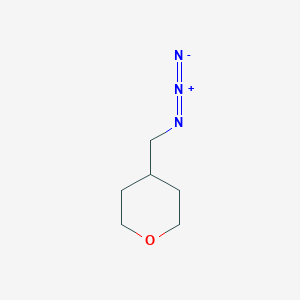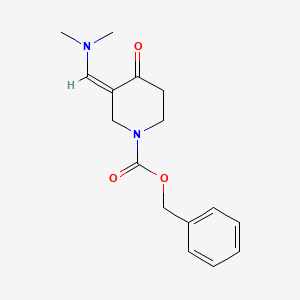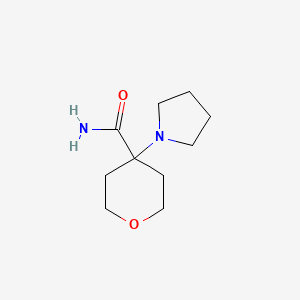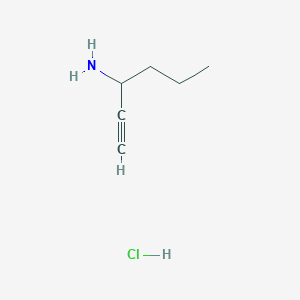
4-(Azidomethyl)tetrahydro-2H-pyran
Übersicht
Beschreibung
4-(Azidomethyl)tetrahydro-2H-pyran is a chemical compound characterized by the presence of an azidomethyl group attached to the tetrahydro-2H-pyran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tetrahydro-2H-pyran as the starting material.
Azidation Reaction: The key step involves the introduction of the azidomethyl group. This can be achieved through the reaction of tetrahydro-2H-pyran with an appropriate azidating agent, such as sodium azide (NaN₃) in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the azidomethyl group.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The compound is purified using standard techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azidomethyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the azidomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of azides.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Azidomethyl)benzoic acid
4-(Azidomethyl)benzaldehyde
4-(Azidomethyl)phenol
Eigenschaften
IUPAC Name |
4-(azidomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)



![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)





